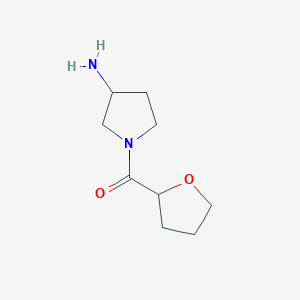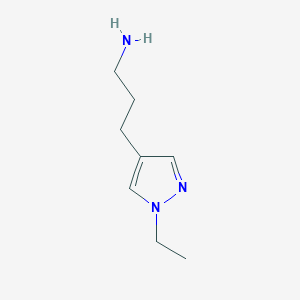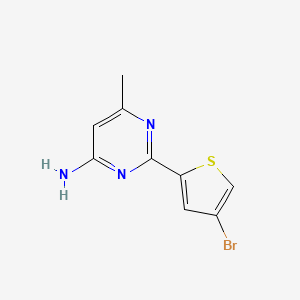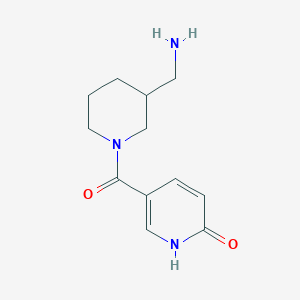![molecular formula C13H19N3O B1491644 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2098010-57-0](/img/structure/B1491644.png)
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
描述
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclohexyl group attached to an imidazo[1,2-b]pyrazol moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties.
作用机制
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some imidazole derivatives interact with specific enzymes or receptors in the body, leading to changes in cellular function . The biochemical pathways affected by these compounds can also vary widely, and can include pathways involved in inflammation, cell growth and division, and various metabolic processes .
The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological characteristics .
The action of imidazole derivatives can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body can affect the compound’s absorption, distribution, metabolism, and excretion. Additionally, factors such as temperature, pH, and the presence of certain ions can affect the stability and efficacy of these compounds .
生化分析
Biochemical Properties
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound interacts with proteins through hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity . Additionally, this compound can bind to nucleic acids, influencing gene expression and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . The compound can induce apoptosis in cancer cells by activating specific signaling cascades . In normal cells, it may enhance cellular functions such as proliferation and differentiation by modulating key signaling molecules . Furthermore, this compound has been shown to affect the cell cycle, potentially leading to cell cycle arrest in certain cell types .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to enzymes and inhibits their activity by forming stable enzyme-inhibitor complexes . This inhibition can lead to a decrease in the production of specific metabolites, thereby affecting cellular metabolism . Additionally, this compound can interact with transcription factors, altering gene expression and influencing cellular functions . The compound’s ability to bind to nucleic acids also plays a crucial role in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various experimental conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular functions, including alterations in gene expression and metabolic activity . These temporal effects highlight the potential of the compound for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing cellular functions and reducing inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in metabolite levels and overall metabolic activity . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, affecting lipid synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These transport and distribution properties are crucial for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to specific organelles, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole ring makes it a versatile intermediate in organic synthesis.
Biology: Imidazole derivatives are known for their biological activity. This compound may be studied for its potential antibacterial, antifungal, or anti-inflammatory properties.
Medicine: Research into the medicinal applications of imidazole derivatives is ongoing. This compound could be investigated for its potential use in developing new drugs for various diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
相似化合物的比较
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline
Uniqueness: 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-9-8-15-6-7-16-13(15)10-12(14-16)11-4-2-1-3-5-11/h6-7,10-11,17H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIODGZLGBUSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CN(C3=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



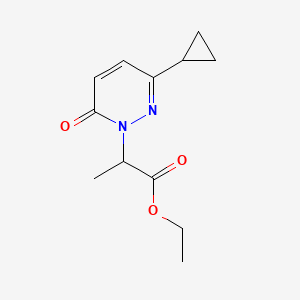

amine hydrochloride](/img/structure/B1491568.png)
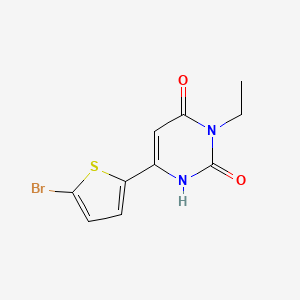
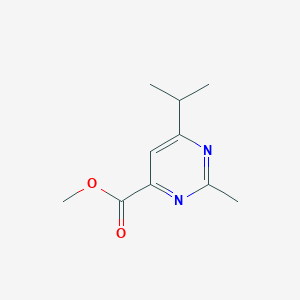
![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)


